While not directly mentioned in the context of N-(1,3-benzodioxol-5-yl)-2-cyano-3-(3-ethoxy-4-propoxyphenyl)acrylamide, one paper discusses the use of dynamin 2 inhibitors for treating centronuclear myopathy. [] Dynamin 2 is a GTPase involved in endocytosis and vesicle trafficking, crucial for muscle function. Inhibiting dynamin 2 can potentially improve the disease phenotype.
Two papers highlight the role of CCL2 chemokine and its receptor CCR2 in neuropathic pain. [, ] Antagonizing CCR2, potentially through compounds like N-(1,3-benzodioxol-5-yl)-2-cyano-3-(3-ethoxy-4-propoxyphenyl)acrylamide, could disrupt the signaling cascade leading to pain perception and inflammation.
One paper explores the use of natural products as scaffolds for developing GABAA receptor ligands. [] GABAA receptors are ligand-gated chloride channels playing a crucial role in regulating neuronal excitability. Compounds modulating GABAA receptor activity, possibly including derivatives of N-(1,3-benzodioxol-5-yl)-2-cyano-3-(3-ethoxy-4-propoxyphenyl)acrylamide, hold therapeutic potential for treating anxiety, epilepsy, and other neurological disorders.
Although N-(1,3-benzodioxol-5-yl)-2-cyano-3-(3-ethoxy-4-propoxyphenyl)acrylamide is not explicitly mentioned, the paper discussing dynamin 2 inhibitors suggests their potential for treating centronuclear myopathies. [] These are a group of rare genetic disorders characterized by muscle weakness and atrophy due to mutations affecting muscle fiber formation.
Compounds acting as CCR2 antagonists, potentially similar to N-(1,3-benzodioxol-5-yl)-2-cyano-3-(3-ethoxy-4-propoxyphenyl)acrylamide, are being investigated for their analgesic effects in neuropathic pain. [, ] This type of pain arises from damage to the nervous system, leading to chronic and often debilitating pain sensations.
The research on GABAA receptor ligands suggests that compounds like derivatives of N-(1,3-benzodioxol-5-yl)-2-cyano-3-(3-ethoxy-4-propoxyphenyl)acrylamide, could hold promise for treating various neurological conditions. [, ] These conditions, including anxiety disorders, epilepsy, and sleep disorders, often involve imbalances in neuronal excitation and inhibition.
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2